

A Comparative Guide to Bis(4-allyloxyphenyl)sulfone Derivatives: Structure-Property Relationships

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Compound of Interest

Compound Name: **Bis(4-allyloxyphenyl)sulfone**

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An in-depth analysis of **Bis(4-allyloxyphenyl)sulfone** and its key derivative, Bis(3-allyl-4-hydroxyphenyl)sulfone, reveals a significant shift in chemical reactivity and properties, unlocking potential for advanced polymer applications. This guide compares their structures, synthesis, and resulting material characteristics, supported by experimental data for researchers and professionals in materials science and drug development.

Bis(4-allyloxyphenyl)sulfone (BAPS-OAllyl) is an aromatic sulfone monomer characterized by two allyloxy functional groups. Its isomeric derivative, Bis(3-allyl-4-hydroxyphenyl)sulfone (BAPS-OH), is synthesized via a Claisen rearrangement, which relocates the allyl groups to the ortho positions relative to the hydroxyl groups. This structural modification fundamentally alters the molecule's reactivity, transforming it from a simple diether into a reactive bisphenol. This change is pivotal for its application in high-performance thermosetting polymers, such as modified bismaleimide (BMI) resins, where it can act as a toughening agent and comonomer.

Structural Comparison and Resulting Reactivity

The primary structural difference between BAPS-OAllyl and BAPS-OH lies in the position of the allyl groups and the availability of phenolic hydroxyl groups.

- **Bis(4-allyloxyphenyl)sulfone** (BAPS-OAllyl): In this molecule, the reactive allyl groups are part of an ether linkage. While these groups can undergo polymerization, the absence of free hydroxyl groups limits its direct participation in common condensation polymerization

reactions used for creating high-performance polymers like polyethersulfones or epoxy resins.

- Bis(3-allyl-4-hydroxyphenyl)sulfone (BAPS-OH): The Claisen rearrangement exposes two phenolic hydroxyl groups. This makes BAPS-OH a versatile monomer that can react with epoxides, dihalides, and other functional groups. Furthermore, the ortho-allyl groups are now sterically positioned to readily react with other monomers, such as bismaleimides, through mechanisms like ene reactions upon heating. This dual functionality allows BAPS-OH to be incorporated into a polymer backbone while also providing sites for cross-linking, which can significantly enhance the toughness of brittle thermosets.[\[1\]](#)[\[2\]](#)

Comparative Analysis of Synthesis and Properties

The conversion of BAPS-OAllyl to BAPS-OH is a key step that unlocks its potential. The properties of the final polymers are highly dependent on which of these monomers is used. While BAPS-OAllyl may be used in specific polymerization schemes, BAPS-OH is particularly valuable as a modifier for high-temperature resins like bismaleimides.

Synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone

The synthesis of BAPS-OH is achieved through a thermal Claisen rearrangement of BAPS-OAllyl. Several methods have been reported, primarily in patent literature, demonstrating high yields and purities under specific conditions.

Starting Material	Solvent	Catalyst	Temperature (°C)	Time (min)	Yield (%)	Purity (%)	Reference
Bis(4-allyloxyphenyl)sulfone	Phenyl ether	Graphene Oxide / N,N-Dimethyl aniline	180	50	95.1	98.2	[2]
Bis(4-allyloxyphenyl)sulfone	Phenyl ether	Graphene Oxide / N,N-Dimethyl aniline	200	40	92.8	97.5	[2]
Bis(4-allyloxyphenyl)sulfone	Trichlorobenzene	None	216-219	600	91.2 (of precursor)	Not Specified	[3]
4,4'-diallyldiphenyl sulfone	Diethylene glycol monobutyl ether	Methyl glycine diacetic acid	198-200	420	96.2	97.5	[4][5]

Impact on Polymer Properties: Modification of Bismaleimide (BMI) Resins

Bismaleimide resins are known for their high thermal stability but also for their inherent brittleness. Incorporating ortho-allyl phenolic compounds like BAPS-OH is an effective strategy to improve their fracture toughness without significantly compromising their high glass transition temperature (Tg).^{[1][6]} The allyl groups of BAPS-OH can co-react with the maleimide groups of the BMI resin, leading to a tougher, cross-linked network.^[2]

Property	Base BMI Resin	BMI Resin Modified with ortho-Allyl Phenolic Compound	Rationale for Change	Reference
Fracture Toughness (KIC)	Low (Brittle)	Significantly Increased	The flexible allyl chains and the resulting modified network structure can absorb more energy before fracturing.	[1][3]
Glass Transition Temp. (Tg)	High	Generally maintained or slightly increased	The rigid aromatic sulfone backbone of BAPS-OH helps to maintain the high-temperature performance of the resin system.	[1]
Processability	High melt viscosity, narrow processing window	Improved (lower viscosity, wider window)	The modifier can act as a reactive diluent, lowering the initial viscosity of the resin blend before curing.	[3]
Curing Mechanism	Homopolymerization of maleimide groups	Co-reaction involving ene-addition, Diels-Alder, and other reactions between allyl and	The introduction of the allyl comonomer leads to a more complex but beneficial curing chemistry.	[1]

maleimide
groups.

Experimental Protocols

Synthesis of Bis(3-allyl-4-hydroxyphenyl)sulfone via Claisen Rearrangement

This protocol is based on the method described in patent CN103880717A.[\[2\]](#)

Materials:

- **Bis(4-allyloxyphenyl)sulfone** (52.8 g)
- Phenyl ether (90 ml)
- Graphene oxide (0.2 g)
- N,N-Dimethylaniline (0.03 g)
- 7% aqueous sodium hydroxide solution
- Concentrated hydrochloric acid

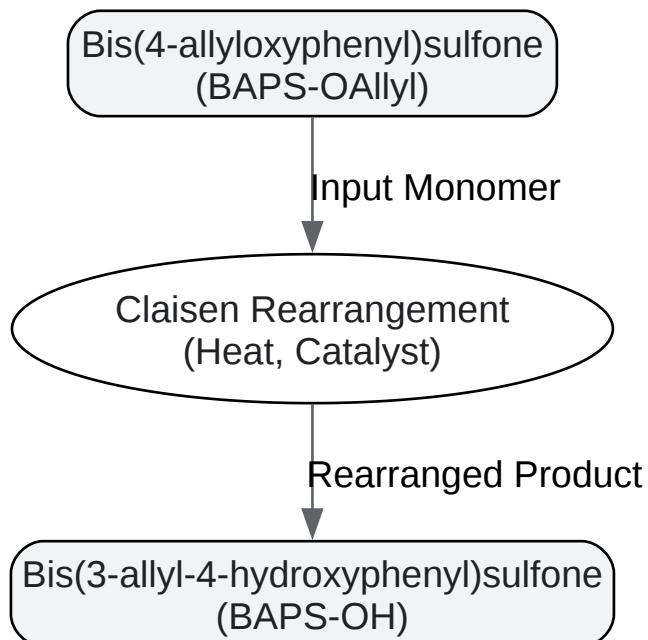
Procedure:

- A reactor equipped with a reflux condenser, mechanical stirrer, and thermometer is charged with **Bis(4-allyloxyphenyl)sulfone**, phenyl ether, graphene oxide, and N,N-Dimethylaniline.
- The mixture is heated to 180°C and maintained for 50 minutes with stirring.
- The reaction progress and product distribution can be monitored by High-Performance Liquid Chromatography (HPLC).
- After the reaction is complete, the mixture is cooled to 60°C.
- A 7% aqueous solution of sodium hydroxide (240 g) is added to the reaction mixture.

- The graphene oxide catalyst is recovered by filtration.
- The filtrate is separated into aqueous and organic phases.
- The aqueous phase is treated with concentrated hydrochloric acid to adjust the pH to 2-3, leading to the precipitation of the product.
- The precipitate is filtered, washed, and dried at 105°C to yield the final product, Bis(3-allyl-4-hydroxyphenyl)sulfone.

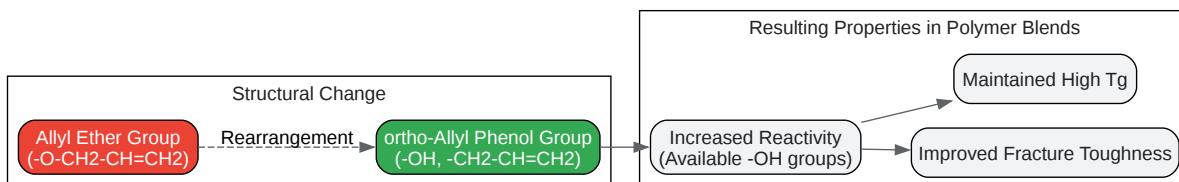
Visualizing Structure-Property Relationships

The following diagrams illustrate the synthetic pathway from BAPS-OAllyl to BAPS-OH and the logical relationship between the structural modification and the resulting improvement in polymer properties.



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Caption: Synthetic pathway for Bis(3-allyl-4-hydroxyphenyl)sulfone.



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Caption: Relationship between structure and polymer properties.

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